molecular formula C12H12N2O3S2 B12109424 3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B12109424
M. Wt: 296.4 g/mol
InChI Key: FATMRIGJLHIIMA-CLFYSBASSA-N
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Description

3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrrole moiety, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves multiple steps One common method includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiazolidine ring or the carbonyl groups, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, especially at the pyrrole ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce thiazolidine-2-thione derivatives.

Scientific Research Applications

3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiazolidine ring and pyrrole moiety play crucial roles in these interactions, potentially affecting pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrrol-2-yl)acrylic acid
  • 3-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]propanoic acid
  • Methyl 3-(1H-pyrrol-2-yl)propanoate

Uniqueness

Compared to similar compounds, 3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid stands out due to its thiazolidine ring, which imparts unique chemical properties and biological activities

Properties

Molecular Formula

C12H12N2O3S2

Molecular Weight

296.4 g/mol

IUPAC Name

3-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C12H12N2O3S2/c1-13-5-2-3-8(13)7-9-11(17)14(12(18)19-9)6-4-10(15)16/h2-3,5,7H,4,6H2,1H3,(H,15,16)/b9-7-

InChI Key

FATMRIGJLHIIMA-CLFYSBASSA-N

Isomeric SMILES

CN1C=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O

Canonical SMILES

CN1C=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O

Origin of Product

United States

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